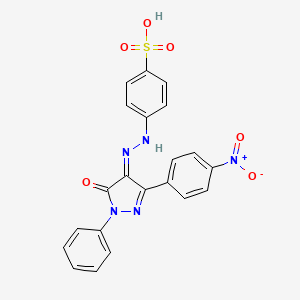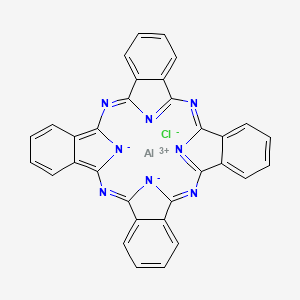![molecular formula C20H24O4 B1677817 (3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione CAS No. 3484-37-5](/img/structure/B1677817.png)
(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ovatodiolide is a cembrane-type diterpenoid found in the plant Anisomeles indica. This compound is known for its various biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties . Traditionally, Anisomeles indica has been used in treatments for gastrointestinal diseases, inflammatory skin disorders, immune system deficiencies, and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ovatodiolide can be extracted from Anisomeles indica using a 95% ethanol extraction method. The extract is then partitioned using solvents of different polarities. The enriched content of ovatodiolide is further purified using centrifugal partition chromatography in a two-phase solvent system consisting of n-hexane, ethyl acetate, methanol, and water .
Industrial Production Methods
Industrial production of ovatodiolide involves large-scale extraction and purification processes. The use of centrifugal partition chromatography allows for the efficient separation and purification of ovatodiolide from plant extracts, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ovatodiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacokinetic profile and therapeutic efficacy .
Common Reagents and Conditions
Common reagents used in the chemical modification of ovatodiolide include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
One of the significant products formed from the chemical modification of ovatodiolide is NMP-diepoxyovatodiolide, a prodrug with improved pharmacokinetic properties and therapeutic benefits in liver-related diseases .
Scientific Research Applications
Chemistry: Used as a starting material for synthesizing derivatives with enhanced biological activities.
Biology: Investigated for its role in inducing apoptosis in cancer cells and inhibiting the growth of bacteria such as Helicobacter pylori
Medicine: Potential therapeutic agent for treating gastric cancer, autoimmune hepatitis, and atopic dermatitis
Mechanism of Action
Ovatodiolide exerts its effects by binding to specific molecular targets and interfering with critical biological pathways. For example, it induces apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and proteins . Additionally, ovatodiolide inhibits bacterial growth by binding to ribosomal proteins and disrupting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Cembranoids: A class of diterpenoids similar to ovatodiolide, known for their anti-inflammatory and anti-cancer properties.
Furanoditerpenoids: Compounds with a similar structure and biological activities, often found in various medicinal plants.
Uniqueness of Ovatodiolide
Ovatodiolide stands out due to its potent anti-cancer and antibacterial activities, making it a promising candidate for developing new therapeutic agents. Its ability to induce apoptosis in cancer cells and inhibit the growth of multidrug-resistant bacteria highlights its potential in addressing significant medical challenges .
Properties
CAS No. |
3484-37-5 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,3E,5R,9S,12E)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione |
InChI |
InChI=1S/C20H24O4/c1-12-5-4-6-15-11-16(23-20(15)22)9-13(2)10-18-17(8-7-12)14(3)19(21)24-18/h5,10-11,16-18H,3-4,6-9H2,1-2H3/b12-5+,13-10+/t16-,17-,18+/m0/s1 |
InChI Key |
KTYZKXFERQUCPX-SIKGVNBJSA-N |
SMILES |
CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O |
Isomeric SMILES |
C/C/1=C\CCC2=C[C@H](C/C(=C/[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)/C)OC2=O |
Canonical SMILES |
CC1=CCCC2=CC(CC(=CC3C(CC1)C(=C)C(=O)O3)C)OC2=O |
Appearance |
Solid powder |
Key on ui other cas no. |
3484-37-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ovatodiolide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















